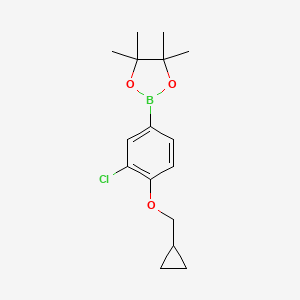![molecular formula C22H20ClN5O3S B2581648 2-{[5-(4-氯苯基)-4-(1H-吡咯-1-基)-4H-1,2,4-三唑-3-基]硫代}-N-(2,5-二甲氧基苯基)乙酰胺 CAS No. 896309-40-3](/img/structure/B2581648.png)
2-{[5-(4-氯苯基)-4-(1H-吡咯-1-基)-4H-1,2,4-三唑-3-基]硫代}-N-(2,5-二甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a synthetic organic compound characterized by a unique molecular structure. Its distinct combination of functional groups, including the triazole, pyrrole, and chlorophenyl motifs, suggests potential biological activity and industrial applicability.
科学研究应用
Chemistry:: In chemical research, it serves as a model compound for studying structure-activity relationships (SAR) and the effects of substituent groups on molecular behavior.
Biology:: Biologically, it is evaluated for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of pharmacophore groups within its structure.
Medicine:: In medical research, its derivatives are screened for therapeutic properties, such as enzyme inhibition, receptor binding, and metabolic stability.
Industry:: Industrially, the compound may be explored for its material properties, such as in the development of advanced polymers or as a component in specialty coatings.
作用机制
Target of action
The compound “2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds, including 1,2,4-triazoles, are known to have a broad range of biological activities . They can interact with various biological targets, depending on their specific structures and functional groups.
Mode of action
They can form hydrogen bonds and other types of interactions with their targets, leading to changes in the target’s activity .
Biochemical pathways
The compound also contains a pyrrole ring, which is another type of heterocyclic compound. Pyrrole rings are found in many biologically active compounds, including some that are involved in important biochemical pathways . .
Pharmacokinetics
The pharmacokinetics of a compound depend on its specific chemical structure and properties. Factors such as solubility, stability, and the presence of functional groups that can be metabolized by the body will all influence how the compound is absorbed, distributed, metabolized, and excreted .
Result of action
The result of the compound’s action will depend on its specific targets and mode of action. Some 1,2,4-triazoles and pyrroles have been found to have antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Action environment
The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its targets, and its interactions with those targets .
准备方法
Synthetic Routes and Reaction Conditions:: The synthesis of this compound typically involves multi-step organic reactions. One common route includes the formation of the 1,2,4-triazole ring via the cyclization of hydrazine derivatives followed by the attachment of the pyrrole and chlorophenyl groups. The final step often involves the thiol substitution to introduce the sulfanyl group and subsequent acylation to incorporate the 2,5-dimethoxyphenylacetamide moiety.
Industrial Production Methods:: While specific industrial methods for large-scale production are proprietary, they generally involve optimizations for yield and purity, using continuous flow reactors and automated synthesis techniques to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions it Undergoes:: The compound can undergo various reactions, including:
Oxidation: : Introduction of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: : Addition of hydrogen or removal of oxygen, with common reagents being sodium borohydride.
Substitution: : Replacement of a functional group with another, using nucleophilic or electrophilic reagents.
Cyclization: : Formation of cyclic structures, promoted by catalysts or specific reaction conditions.
Common Reagents and Conditions:: Typical reagents include halogenating agents (e.g., chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often require controlled temperatures and pH to ensure desired selectivity and yield.
Major Products Formed:: Major products from these reactions include various substituted derivatives, where modifications at the triazole, pyrrole, or acetamide positions result in compounds with potentially enhanced or differentiated bioactivity or material properties.
相似化合物的比较
Similar compounds include:
2-{[5-(4-bromophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
2-{[5-(4-fluorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
These compounds share the triazole, pyrrole, and acetamide functionalities but vary by substituents on the phenyl ring. The specific chlorophenyl group in our compound imparts unique reactivity and biological activity, distinguishing it from its analogs.
And there you have it—a comprehensive dive into the realm of 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide! Fascinating stuff, right?
属性
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-30-17-9-10-19(31-2)18(13-17)24-20(29)14-32-22-26-25-21(15-5-7-16(23)8-6-15)28(22)27-11-3-4-12-27/h3-13H,14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDURRTCLVZLYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2581569.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2581571.png)
![ethyl 2-(4-(diethylamino)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2581572.png)
![1-(4-methoxyphenyl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one](/img/structure/B2581574.png)

![(R)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2581577.png)


![2-(6-(4-fluorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2581583.png)


